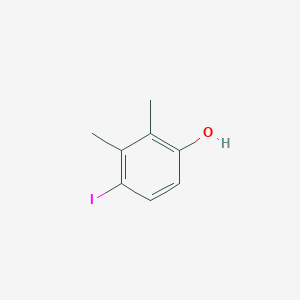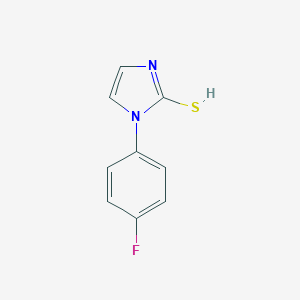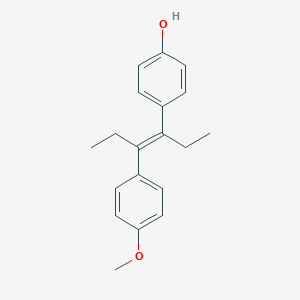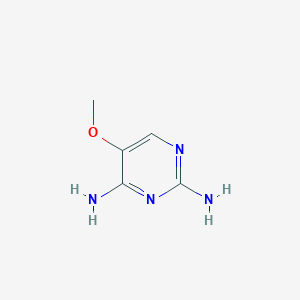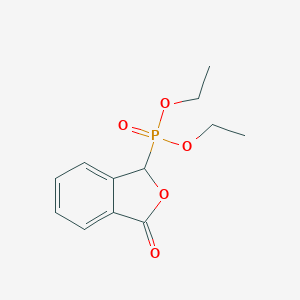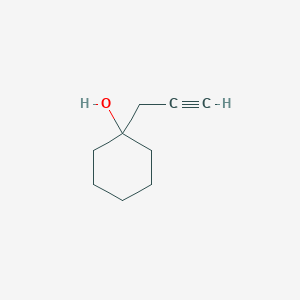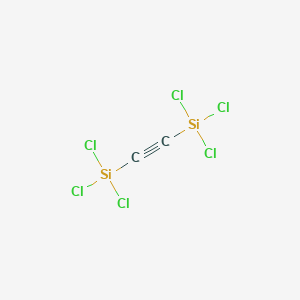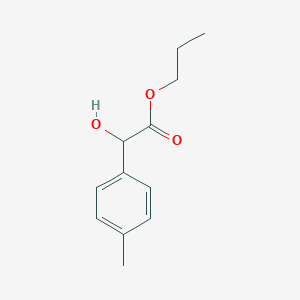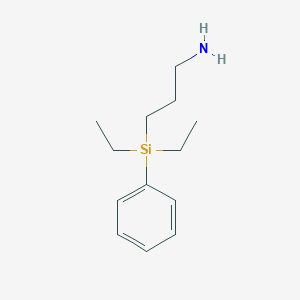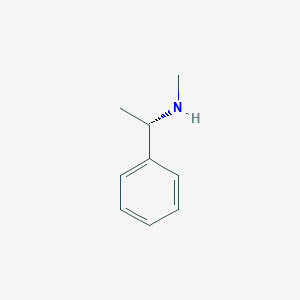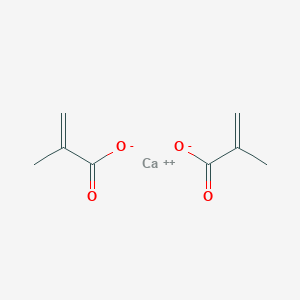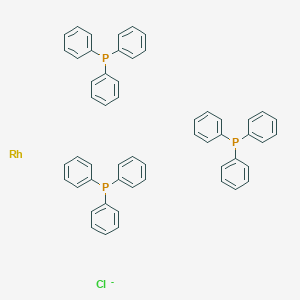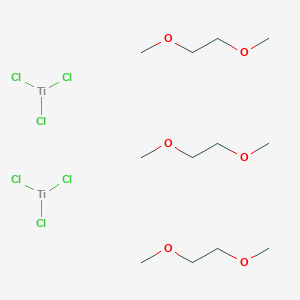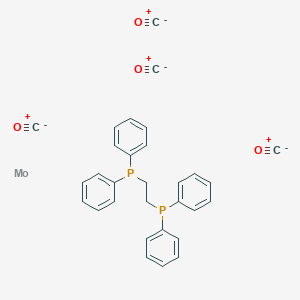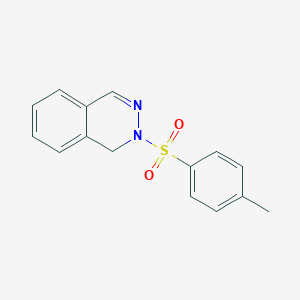
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit certain enzymes and proteins in the body. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in the development of new drug candidates and as a tool for studying the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and cell growth. By inhibiting these enzymes, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- may be able to slow or stop the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- in lab experiments is that it is a well-characterized compound with known properties and behaviors. This makes it easier to design and interpret experiments using this compound. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are several future directions for research involving Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-. One possible direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and in different animal models. Another possible direction is to study its effects on other enzymes and proteins in the body, which could lead to the development of new drug candidates. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- involves the condensation of phthalic anhydride with p-toluenesulfonamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
Número CAS |
17802-40-3 |
|---|---|
Nombre del producto |
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- |
Fórmula molecular |
C15H14N2O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-1H-phthalazine |
InChI |
InChI=1S/C15H14N2O2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-14-5-3-2-4-13(14)10-16-17/h2-10H,11H2,1H3 |
Clave InChI |
NHHIRDLJWQZLTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2 |
Sinónimos |
1,2-Dihydro-2-(p-tolylsulfonyl)phthalazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



